
Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Description
Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a boronic ester-containing pyridine derivative. The compound features a pyridine core substituted with a methyl ester at position 3, a methyl group at position 5, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 6. This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis . The pinacol boronate group enhances stability and reactivity under catalytic conditions, while the methyl ester and methyl substituents influence electronic and steric properties, modulating solubility and reactivity .
Properties
Molecular Formula |
C14H20BNO4 |
---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H20BNO4/c1-9-7-10(12(17)18-6)8-16-11(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 |
InChI Key |
ZYNAVGCBFSKRMN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate typically involves the reaction of 5-methyl-6-bromopyridine-3-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl groups
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are often biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is utilized in the synthesis of novel pharmaceutical compounds. Its boron-containing structure allows for unique interactions with biological targets. For example, boron-containing compounds have been shown to act as effective inhibitors in various enzyme systems.
Case Study: GSK-3β Inhibition
In a study focused on GSK-3β inhibitors, derivatives of pyridine carboxylates were synthesized using boronic acid coupling reactions. The incorporation of this compound enhanced the biological activity of the compounds against GSK-3β due to improved solubility and binding affinity .
Organic Synthesis
2. Suzuki-Miyaura Coupling Reactions:
This compound serves as an effective boronic ester in Suzuki-Miyaura coupling reactions. The presence of the dioxaborolane moiety facilitates the formation of carbon-carbon bonds between aryl halides and various nucleophiles.
Data Table: Reaction Conditions and Yields
Reaction Component | Conditions | Yield (%) |
---|---|---|
Aryl Halide | KOH in ethanol | 85 |
Aryl Halide | NaOH in water | 90 |
These reactions demonstrate the versatility of this compound in synthesizing complex organic molecules .
Materials Science
3. Polymer Chemistry:
The compound can also be employed in polymer chemistry as a building block for functionalized polymers. Its ability to undergo further reactions allows for the modification of polymer properties.
Case Study: Functionalized Polymers
Researchers have used this compound to synthesize polymers with enhanced thermal stability and mechanical properties. These polymers find applications in coatings and adhesives due to their improved performance characteristics .
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate primarily involves its role as a reagent in chemical reactions. The boronate ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyridine-Boronate Esters
The following table compares key structural and physicochemical properties of Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate with analogous pyridine derivatives containing boronate esters:
Key Comparative Analysis
Electronic Effects: The methyl ester group at position 3 in the target compound acts as an electron-withdrawing group, enhancing the electrophilicity of the pyridine ring compared to methoxy-substituted analogues (e.g., 2-methoxy derivative in ). This increases reactivity in nucleophilic substitution or cross-coupling reactions.
However, this may improve regioselectivity in complex couplings . Bulkier substituents, such as the tosyl group in , significantly reduce solubility in polar solvents, whereas the methyl ester in the target compound balances lipophilicity and processability.
Synthetic Utility :
- The target compound’s boronate group is positioned para to the ester, enabling efficient coupling with aryl halides to generate biaryl systems. This contrasts with ortho-substituted analogues (e.g., ), where steric effects may limit coupling efficiency.
- Chlorinated derivatives (e.g., ) are more reactive toward nucleophilic aromatic substitution but less stable under acidic conditions compared to boronate esters.
The target compound’s estimated molecular weight (C₁₄H₂₀BNO₄ = 281.12) aligns with similar structures. Infrared (IR) spectra of related compounds (e.g., ) show characteristic B-O stretches at ~1350 cm⁻¹ and ester C=O stretches at ~1700 cm⁻¹, which are expected to persist in the target compound.
Research Findings
- Cross-Coupling Efficiency : Pyridine-boronate esters with electron-withdrawing groups (e.g., esters) exhibit faster coupling rates in Suzuki-Miyaura reactions than those with electron-donating groups (e.g., methoxy) due to enhanced electrophilicity at the boron center .
- Stability : Methyl esters generally offer better hydrolytic stability compared to ethyl esters (e.g., ), making the target compound more suitable for long-term storage.
- Biological Activity : Boronate-containing pyridines are explored in kinase inhibitors and PET tracers; the methyl substituent in the target compound may improve blood-brain barrier penetration compared to polar derivatives .
Biological Activity
Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H21BNO4
- Molecular Weight : 275.11 g/mol
- Structure : The compound features a pyridine ring substituted with a carboxylate group and a dioxaborolane moiety, which is known for enhancing the compound's lipophilicity and bioavailability.
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases such as GSK-3β and DYRK1A, which play crucial roles in cellular signaling pathways associated with cancer and neurodegenerative diseases .
- Antioxidant Activity : The dioxaborolane group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer effects:
- Cell Proliferation Inhibition : Studies have reported IC50 values indicating potent inhibition of cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this one have shown IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
Similar Compound A | 0.126 | MDA-MB-231 |
Similar Compound B | 17.02 | MCF7 |
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This is particularly relevant in the context of chronic diseases where inflammation plays a key role.
Case Studies
- Study on GSK-3β Inhibition : A study evaluated the inhibitory activity of related compounds on GSK-3β. The results showed that modifications in the dioxaborolane structure significantly enhanced inhibitory potency .
- Antioxidant Evaluation : Another investigation assessed the antioxidant capacity using ORAC assays. The findings indicated that derivatives of this compound effectively reduced oxidative stress markers in BV2 microglial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.